molecular formula C11H20FNO3 B13060155 tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B13060155
M. Wt: 233.28 g/mol
InChI Key: QOKZNPCLYAZHLP-GZMMTYOYSA-N
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Description

tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidine derivative and introduce the tert-butyl group through alkylation reactions. The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxymethyl group is often added through hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, while the hydroxymethyl group facilitates hydrogen bonding interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity.

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-8-5-13(6-11(8,12)7-14)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-,11+/m0/s1

InChI Key

QOKZNPCLYAZHLP-GZMMTYOYSA-N

Isomeric SMILES

C[C@H]1CN(C[C@]1(CO)F)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1(CO)F)C(=O)OC(C)(C)C

Origin of Product

United States

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